molecular formula C16H23N3O3 B2857409 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1706317-01-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2857409
M. Wt: 305.378
InChI Key: OYPUHGCLSWOYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Kinetics

  • The photochemistry of oxadiazoline compounds and their fragmentation pathways in solution have been explored, highlighting the potential of these compounds in understanding chemical reactions under light exposure and the formation of novel structures like pyrazolines and cyclopropylenes from diazo compounds (Tae et al., 1999).

Anticancer and Antimicrobial Agents

  • Research into the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines reveals their potential as anticancer and antimicrobial agents, indicating the utility of similar heterocyclic compounds in drug development (Katariya, Vennapu, & Shah, 2021).

Molecular Interactions with Receptors

  • Studies on the molecular interaction of piperidinyl compounds with cannabinoid receptors offer insights into how structurally related compounds might interact with biological targets, contributing to the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Structural Analysis

  • The synthesis and in vitro antimicrobial activity evaluation of piperidin-4-yl)methanone oxime derivatives underline the importance of structural modifications in enhancing biological activities, which could be pertinent to the exploration of the target compound's potential uses (Mallesha & Mohana, 2014).

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-16(13-5-7-21-10-13)19-6-1-2-11(9-19)8-14-17-15(18-22-14)12-3-4-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPUHGCLSWOYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.